5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid
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Overview
Description
5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is an organic compound with the molecular formula C14H12FNO4S and a molecular weight of 309.32 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a methylbenzoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 4-fluoroaniline with 2-methylbenzoic acid under specific conditions. The reaction is facilitated by the presence of a sulfonyl chloride reagent, which helps in the formation of the sulfamoyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the sulfamoyl group, making it less versatile in chemical reactions.
2-Methylbenzoic acid: Does not contain the fluorophenyl and sulfamoyl groups, limiting its biological activity.
Sulfanilamide: Contains a sulfamoyl group but lacks the fluorophenyl and methylbenzoic acid moieties.
Uniqueness
5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, while the sulfamoyl group provides versatility in chemical modifications .
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-2-7-12(8-13(9)14(17)18)21(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFMFGRKEXNDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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